Arildone

Übersicht

Beschreibung

Arildone is a member of a new class of antiviral compounds known as aryl β-diketones. It has shown promising antiviral activity against a wide variety of DNA and RNA viruses in vitro. This compound has been extensively studied for its effectiveness against herpesvirus infections and is currently undergoing clinical trials in various regions, including the United States, Asia, and Europe .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Arildon wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Modifikation von acyclischen β-Diketonen beinhalten. Der Syntheseprozess beinhaltet die Untersuchung mehrerer Parameter, um die antivirale Aktivität zu maximieren, wie z. B. die Größe des Diketon-Moleküls, die Notwendigkeit der Ethylseitenkette, die Notwendigkeit der Doppelbindung in der Alkylbrücke, die Länge der Alkylbrücke und die Wirkung verschiedener Substituenten auf die Ringstruktur .

Industrielle Produktionsverfahren: Die industrielle Produktion von Arildon beinhaltet eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise die Verwendung von Lösungsmitteln und Reagenzien, die die Bildung der gewünschten Diketonstruktur fördern und gleichzeitig Nebenprodukte minimieren .

Analyse Chemischer Reaktionen

Metabolic Reactions

Arildone undergoes extensive metabolism in vivo, primarily through oxidative and conjugative pathways . Major metabolites identified in mice, rats, and dogs include:

Notable findings :

-

Species-specific metabolism : Dogs exhibit higher sulfate conjugation, while rodents favor glucuronidation .

-

Biliary excretion : Up to 30% of metabolites are eliminated via feces in rats .

Biochemical Interactions and Antiviral Activity

This compound's antiviral action involves direct chemical interactions with viral components:

Mechanism Against DNA Viruses (e.g., Cytomegalovirus)

-

Capsid binding : this compound stabilizes the poliovirus capsid, preventing uncoating and release of viral RNA .

-

Inhibition of DNA synthesis : Blocks human cytomegalovirus (HCMV) replication post-uncoating but pre-DNA synthesis, as evidenced by absent intranuclear replication sites .

Mechanism Against RNA Viruses (e.g., Herpes Simplex Virus)

-

Early-stage inhibition : Suppresses HSV-2 protein synthesis and DNA replication within 6 hours post-infection .

-

Reversibility : Antiviral effects are partially reversible upon drug removal, suggesting non-covalent binding .

Table : Antiviral activity across viral targets

Stability and Reactivity

-

pH-dependent hydrolysis : The β-diketone moiety undergoes hydrolysis under acidic conditions, forming degradation products .

-

Metal chelation : Binds divalent cations (e.g., Mg), potentially interfering with metalloenzymes in viral replication .

Synthetic and Electrochemical Modifications

While not directly studied for this compound, recent advances in electrochemically driven synthesis (e.g., C–N coupling) suggest potential for optimizing its derivatives .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Arildone has been extensively studied for its antiviral effects against various viruses, including both DNA and RNA viruses. Notably, it has shown significant activity against herpes simplex virus types 1 and 2, as well as other viruses such as murine cytomegalovirus and coxsackievirus A9.

Clinical Trials and Safety Studies

This compound is currently undergoing clinical trials to evaluate its safety and efficacy in humans. These trials aim to establish its potential as a therapeutic agent for viral infections.

Pharmacokinetics

Studies on the pharmacokinetics of this compound have provided insights into its metabolism and excretion:

- Metabolism : Research indicates that this compound is metabolized in various animal models (rats, dogs, and mice), with specific metabolites identified in urine and plasma following administration .

- Excretion Studies : In one study, this compound was administered orally to beagle dogs, revealing a biphasic decline in blood concentration over time .

Comparative Efficacy Against Different Viruses

A comparative analysis of this compound's efficacy against different viruses highlights its broad-spectrum antiviral activity:

| Virus Type | Efficacy (%) at 3 μg/ml | Reference |

|---|---|---|

| Herpes Simplex Virus Type 2 | Significant inhibition | |

| Murine Cytomegalovirus | 68% | |

| Semliki Forest Virus | 64% | |

| Vesicular Stomatitis Virus | 68% | |

| Coxsackievirus A9 | 64% |

Future Directions in Research

The ongoing research into this compound's antiviral properties suggests several potential future applications:

- Combination Therapies : Investigating the efficacy of this compound in combination with other antiviral agents to enhance therapeutic outcomes.

- Veterinary Applications : Given its broad-spectrum activity, further studies could explore its use in veterinary medicine for treating viral infections in animals .

Wirkmechanismus

Arildone exerts its antiviral effects by inhibiting viral replication. It is believed to interfere with the uncoating process of the virus, preventing it from releasing its genetic material into the host cell. This inhibition blocks the virus’s ability to replicate and spread .

Vergleich Mit ähnlichen Verbindungen

3-Methylquercetin: Another antiviral compound with similar properties.

Acyclovir: A well-known antiviral drug used to treat herpesvirus infections.

Idoxuridine: An antiviral agent used in the treatment of viral infections .

Uniqueness: Arildone is unique due to its broad-spectrum antiviral activity and relatively low toxicity. It has shown effectiveness against both DNA and RNA viruses, making it a versatile antiviral agent. Its ability to inhibit viral replication at lower concentrations sets it apart from other antiviral compounds .

Biologische Aktivität

Arildone, also known as Win 38020, is a synthetic compound classified as an aryl diketone, notable for its antiviral properties. Research has primarily focused on its efficacy against various viruses, particularly those belonging to the herpesvirus family. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on viral replication, and relevant case studies.

This compound exhibits its antiviral effects by interfering with viral replication processes. Studies indicate that it inhibits the replication of herpes simplex virus type 2 (HSV-2) in tissue culture by affecting events occurring prior to six hours post-infection. Notably, the synthesis of viral DNA and proteins is significantly hindered in the presence of this compound, although the exact mechanism remains unclear .

Key Findings:

- Inhibition Timing : The antiviral effect is most pronounced when this compound is administered at the time of viral inoculation. Delaying treatment reduces efficacy .

- Reversibility : The inhibitory effects can be partially reversed by washing cells, suggesting that this compound does not permanently inactivate the virus but rather suppresses its replication during treatment .

Antiviral Efficacy

This compound has demonstrated broad-spectrum antiviral activity against various viruses in vitro. The following table summarizes its effectiveness against several viral strains:

| Virus Type | Viral Strain | Percentage Reduction in Replication |

|---|---|---|

| DNA Virus | Murine Cytomegalovirus | 64% |

| RNA Virus | Semliki Forest Virus | 68% |

| RNA Virus | Vesicular Stomatitis Virus | 94% |

| RNA Virus | Coxsackievirus A9 | 98% |

These results indicate that this compound can significantly reduce viral load across different types of viruses, making it a candidate for further research in antiviral therapies .

Case Studies and Clinical Implications

While extensive clinical data on this compound is limited, several studies highlight its potential applications:

- Study on Herpes Simplex Virus : A study published in Antimicrobial Agents and Chemotherapy reported that this compound effectively inhibited HSV-2 replication in vitro. The researchers noted that neither viral DNA nor proteins were synthesized in treated cells, underscoring its potent antiviral activity .

- Broad-Spectrum Activity : Another investigation found that this compound exhibited significant antiviral effects against both RNA and DNA viruses, suggesting its utility as a broad-spectrum antiviral agent. The study emphasized its potential role in treating infections caused by various pathogens .

- Tissue Culture Observations : In tissue culture experiments, cells treated with this compound maintained healthy growth rates comparable to untreated controls, indicating that the compound does not adversely affect cell viability at effective concentrations .

Eigenschaften

CAS-Nummer |

56219-57-9 |

|---|---|

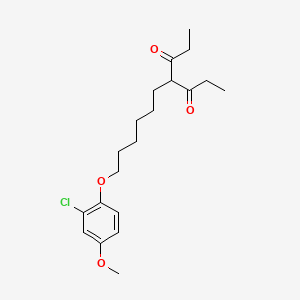

Molekularformel |

C20H29ClO4 |

Molekulargewicht |

368.9 g/mol |

IUPAC-Name |

4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione |

InChI |

InChI=1S/C20H29ClO4/c1-4-18(22)16(19(23)5-2)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21/h11-12,14,16H,4-10,13H2,1-3H3 |

InChI-Schlüssel |

DIXRMZGIJNJUGL-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |

Kanonische SMILES |

CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |

Aussehen |

Solid powder |

Key on ui other cas no. |

56219-57-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

arildone Win 38020 Win-38020 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.